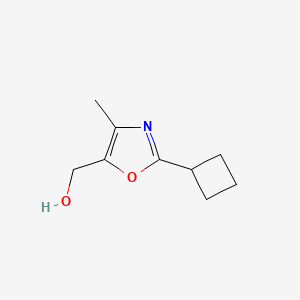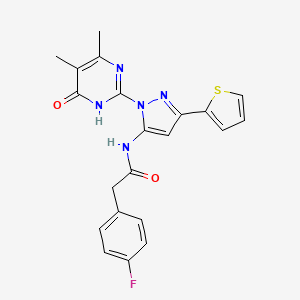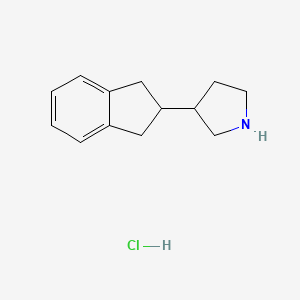
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol” is a versatile chemical compound used in diverse scientific research. Its unique structure allows for various applications, such as drug synthesis and material science, contributing to advancements in multiple fields. The IUPAC name for this compound is (2-cyclobutyl-4-methyloxazol-5-yl)methanol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 167.21 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
The tris(triazolyl)methanol-Cu(I) complex, derived from a similar class of compounds, has been demonstrated as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst facilitates reactions under mild conditions, offering low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups. Such catalysts are crucial for efficient and selective synthesis in organic chemistry, including the development of pharmaceuticals and materials science (Ozcubukcu et al., 2009).
Electrochemical Utilization in Synthesis
Methanol, similar in functionality to oxazolyl methanol derivatives, has been electrocatalytically activated as a C1 source for the synthesis of heterocyclic compounds. This method illustrates the versatility of methanol in facilitating cyclization reactions under ambient conditions without the need for metal catalysts or external oxidants. Such electrochemical methods offer a green and sustainable alternative for chemical synthesis, especially in the construction of complex organic molecules (Liu et al., 2021).
Dehydrogenative Synthesis of Triazines
Aryl methanols have been used in a ruthenium-catalyzed dehydrogenative synthesis of triazine derivatives, showcasing the potential of methanol derivatives in facilitating novel synthetic routes. This approach highlights the stability of alcohols over aldehydes and broadens the substrate scope for the synthesis of valuable products, potentially including pharmaceuticals and organic materials (Xie et al., 2014).
Antitubercular Activity
Oxazolyl thiosemicarbazones, closely related to the query compound, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds serve as a basis for developing new antitubercular agents, demonstrating the potential of oxazolyl derivatives in medicinal chemistry (Sriram et al., 2006).
Synthesis of Heterocyclic Compounds
Oxazolyl derivatives play a critical role in the synthesis of a wide range of heterocyclic compounds with potential biological activities. This includes the development of new anticancer and antimicrobial agents, highlighting the versatility of these compounds in contributing to the discovery and development of new pharmaceuticals (Katariya et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
(2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKPLAIEJZZYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2830872.png)

![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)

![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)

![Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2830880.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)